trans-Ned 19

Descripción general

Descripción

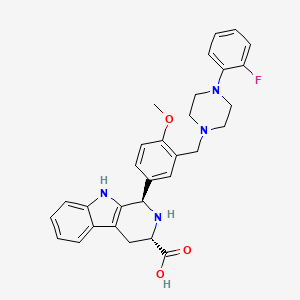

“trans-Ned 19” is a potent and selective antagonist of the endogenous calcium channel opener nicotinic acid adenine dinucleotide phosphate (NAADP), thereby reducing the normal NAADP-mediated calcium flux without blocking calcium channels directly . It is used in research into the functions of NAADP signaling inside many different cell types .

Molecular Structure Analysis

The molecular formula of “trans-Ned 19” is C30H31FN4O3 . Its structure includes a piperazine ring, a fluorophenyl group, a methoxyphenyl group, and a pyrido-indole-carboxylic acid group .

Chemical Reactions Analysis

“trans-Ned 19” acts as a potent and selective antagonist of NAADP, thereby reducing the normal NAADP-mediated calcium flux . It blocks NAADP-dependent calcium release as well as NAADP binding to sea urchin egg homogenate . It does not affect either IP3-mediated calcium release or cyclic ADP-ribose-mediated calcium release .

Physical And Chemical Properties Analysis

The molecular weight of “trans-Ned 19” is 514.6 . It is soluble in DMSO and DMF . The compound is a crystalline solid .

Aplicaciones Científicas De Investigación

Identification of a Chemical Probe for NAADP Signaling

A key application of trans-NED 19 lies in its role as a chemical probe for studying NAADP (nicotinic acid adenine dinucleotide phosphate) signaling, a critical calcium-releasing second messenger in cells. The discovery of Ned-19 enabled researchers to block NAADP signaling at nanomolar concentrations, facilitating the study of NAADP's role in cellular processes. This breakthrough has implications for understanding glucose sensing in pancreatic beta cells, among other cellular mechanisms (Naylor et al., 2009).

Development of Wearable Assistive Technologies

Trans-NED 19 has also been explored in the development of wearable human-machine interfaces (HMI) for assisting people with disabilities. A novel sensor, utilizing the triboelectric effect and named Non-Attached Electrode-Dielectric Triboelectric Sensor (NEDTS), has been applied in creating devices like eye motion sensors. These devices offer hands-free computer cursor control and other applications, showcasing trans-NED 19's potential in enhancing the quality of life for individuals with mobility impairments (David Vera Anaya et al., 2020).

Exploration of Two-Pore Channels in Cellular Signaling

Another significant application of trans-NED 19 is in the study of two-pore channels (TPCs) in cellular signaling. Research utilizing trans-NED 19 has provided insights into the role of TPCs in the action of various hormones and neurotransmitters on cellular calcium concentrations. This research has implications for understanding the mechanisms of blood vessel relaxation and contraction, offering potential pathways for treating cardiovascular diseases (Trufanov et al., 2019).

Neuroendocrine Differentiation in Prostate Cancer

In the field of oncology, trans-NED 19 has been implicated in studies on neuroendocrine differentiation (NED) in prostate cancer. NED represents a mechanism by which prostate cancer cells may exhibit resistance to treatments. Understanding the role of trans-NED 19 in this process could contribute to the development of novel therapeutic strategies aimed at overcoming treatment resistance in prostate cancer (Hu et al., 2015).

Inhibition of Tumor Growth and Metastasis

Research involving trans-NED 19 has shown its potential in inhibiting tumor growth, vascularization, and metastasis, particularly in the context of melanoma. By inhibiting NAADP-dependent calcium signaling, trans-NED 19 demonstrates promise as a therapeutic agent in controlling tumor progression and the formation of new blood vessels necessary for tumor growth (Favia et al., 2016).

Safety And Hazards

Propiedades

IUPAC Name |

(1R,3S)-1-[3-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-4-methoxyphenyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H31FN4O3/c1-38-27-11-10-19(16-20(27)18-34-12-14-35(15-13-34)26-9-5-3-7-23(26)31)28-29-22(17-25(33-28)30(36)37)21-6-2-4-8-24(21)32-29/h2-11,16,25,28,32-33H,12-15,17-18H2,1H3,(H,36,37)/t25-,28+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUHCEERDBRGPQZ-LBNVMWSVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2C3=C(CC(N2)C(=O)O)C4=CC=CC=C4N3)CN5CCN(CC5)C6=CC=CC=C6F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)[C@@H]2C3=C(C[C@H](N2)C(=O)O)C4=CC=CC=C4N3)CN5CCN(CC5)C6=CC=CC=C6F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H31FN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501102307 | |

| Record name | NED-19 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501102307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

514.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

trans-Ned 19 | |

CAS RN |

1354235-96-3 | |

| Record name | (1R,3S)-1-[3-[[4-(2-Fluorophenyl)-1-piperazinyl]methyl]-4-methoxyphenyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1354235-96-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NED-19 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501102307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

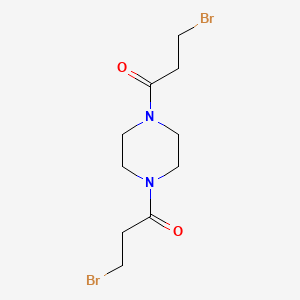

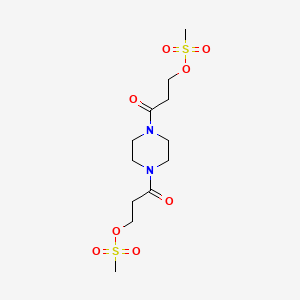

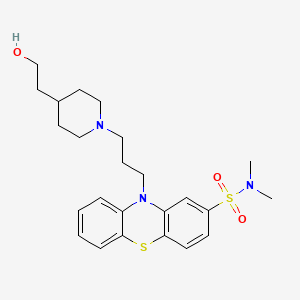

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

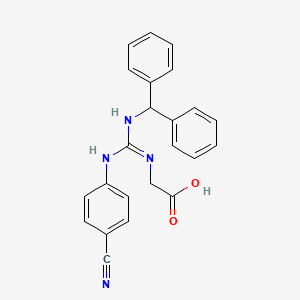

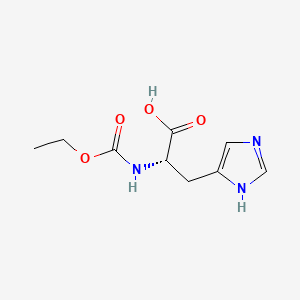

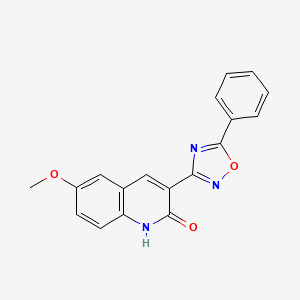

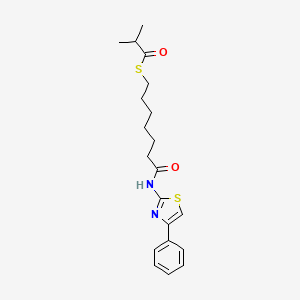

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(3-bromobenzyl)amino]-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B1677937.png)

![(2S)-N-(2,3-dihydro-1H-inden-2-yl)-N-[(2-fluorophenyl)methyl]-2-[(1R)-1-naphthalen-1-yl-3,4-dihydro-1H-isoquinolin-2-yl]propanamide](/img/structure/B1677939.png)